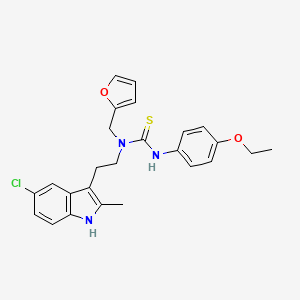

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-ethoxyphenyl)-1-(furan-2-ylmethyl)thiourea

Description

This compound is a thiourea derivative featuring three distinct structural motifs:

- Indole core: A 5-chloro-2-methyl-substituted indole group linked via an ethyl chain to the thiourea nitrogen.

- Aromatic substitution: A 4-ethoxyphenyl group attached to the central thiourea moiety.

- Furan-based substituent: A furan-2-ylmethyl group on the second thiourea nitrogen.

Properties

IUPAC Name |

1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-ethoxyphenyl)-1-(furan-2-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClN3O2S/c1-3-30-20-9-7-19(8-10-20)28-25(32)29(16-21-5-4-14-31-21)13-12-22-17(2)27-24-11-6-18(26)15-23(22)24/h4-11,14-15,27H,3,12-13,16H2,1-2H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYDTBCPLWLNHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)Cl)C)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-ethoxyphenyl)-1-(furan-2-ylmethyl)thiourea belongs to the thiourea class of compounds, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, summarizing its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Thiourea Compounds

Thioureas are organic compounds characterized by the presence of a thiourea functional group (R1R2NCS). They have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including:

- Antimicrobial : Effective against bacteria and fungi.

- Anticancer : Inhibitory effects on various cancer cell lines.

- Anti-inflammatory : Reduction of inflammation markers.

- Antioxidant : Scavenging free radicals and protecting cells from oxidative stress.

The structural versatility of thioureas allows for modifications that enhance their biological efficacy and selectivity towards specific targets .

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various pathogenic bacteria, including strains resistant to conventional antibiotics. For instance, studies have demonstrated that certain thiourea derivatives possess minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Thioureas have been extensively studied for their anticancer potential. The compound's structure suggests it may interfere with critical cellular pathways involved in tumor progression. In vitro studies have reported that similar thiourea derivatives can induce apoptosis in cancer cells and inhibit cell proliferation with IC50 values ranging from 3 to 14 µM . The compound's ability to target specific molecular pathways could make it a candidate for further development as an anticancer agent.

The biological activity of thioureas, including the compound under consideration, is often attributed to their ability to form hydrogen bonds with biological targets. This property facilitates interactions with enzymes and receptors, potentially leading to inhibition or modulation of their activity. For example, some thiourea derivatives have been shown to inhibit enzymes involved in cancer cell metabolism and proliferation .

Case Studies

Several studies have explored the biological activity of thiourea derivatives:

- Antimicrobial Efficacy : A study demonstrated that a series of thiourea compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective compounds had MIC values below 10 µg/mL against resistant strains .

- Anticancer Studies : Another investigation focused on the anticancer properties of thioureas, revealing that certain derivatives could significantly reduce tumor growth in xenograft models. The compounds were noted for their ability to induce cell cycle arrest and apoptosis in cancer cell lines .

- In Vivo Studies : Research involving animal models has shown promising results regarding the safety and efficacy of thiourea compounds, with some derivatives demonstrating low toxicity profiles while effectively reducing tumor size .

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that thiourea derivatives exhibit significant anticancer properties. The presence of the indole moiety is particularly noteworthy as it is associated with various anticancer mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines .

- Antimicrobial Properties

-

Enzyme Inhibition

- Compounds containing thiourea groups are often investigated for their ability to inhibit specific enzymes related to disease processes. For example, some studies have focused on their role as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair, making them potential candidates for cancer therapy .

Case Study 1: Anticancer Mechanisms

A study published in Medicinal Chemistry highlighted the anticancer effects of thiourea derivatives similar to the compound under discussion. The research demonstrated that these compounds could effectively induce apoptosis in breast cancer cells through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation reported on the antimicrobial properties of thiourea derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the furan position could enhance activity against resistant strains .

Synthesis and Derivative Development

The synthesis of 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-ethoxyphenyl)-1-(furan-2-ylmethyl)thiourea can be achieved through multi-step synthetic routes involving key intermediates derived from indole and furan-based precursors. The optimization of these synthetic pathways is crucial for developing analogs with improved pharmacological profiles.

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s thiourea group (-NH-C(=S)-NH-) is central to its reactivity. Key reactions include:

Nucleophilic Substitution

-

Thioureas can act as nucleophiles, reacting with electrophiles (e.g., alkyl halides) to form substituted derivatives .

-

Example: Reaction with α-bromoacetone to form heterocyclic compounds like thiazolidinones .

Cyclization Reactions

-

Intramolecular cyclization under basic conditions leads to heterocyclic products (e.g., thiazoles, thiazolidinones) .

-

Example: Base-catalyzed cyclization of 1-(aroyl)-3-arylthioureas with DMAD yields thiazolidinones .

Reaction with Electrophiles

-

The thiourea moiety reacts with electrophiles (e.g., carbonyl groups) through nucleophilic attack .

-

Example: Reaction with dimethyl acetylenedicarboxylate (DMAD) forms cycloadducts .

Reactivity Profile

The compound’s functional groups (indole, furan, thiourea) influence its reactivity:

-

Thiourea Group :

-

Indole Moiety :

-

Chloro-substitution enhances stability and reactivity in aromatic substitution reactions.

-

-

Furan Ring :

-

Electron-rich furan may undergo electrophilic substitution or oxidation.

-

-

Ethoxyphenyl Group :

-

The ethoxy group may participate in esterification or ether cleavage.

-

Stability and Handling

-

Stability : Thioureas are generally stable under ambient conditions but may degrade under strong acidic/basic conditions.

-

Purification : Chromatography (e.g., HPLC) or crystallization is used to isolate pure products.

Comparison with Similar Compounds

Structural Insights :

- Indole Modifications: Chloro or fluoro substituents at the 5-position (e.g., target compound vs. 5f) may enhance lipophilicity and receptor binding .

- Aromatic Group Variations : The 4-ethoxyphenyl group in the target compound offers electron-donating properties, contrasting with electron-withdrawing groups like nitro (e.g., 5g in ) or halogens (e.g., 4-fluorophenyl in ).

- Furan vs.

MAO-B Inhibition

Compounds like 5f and 5e () demonstrated potent MAO-B inhibition (IC₅₀ values in nanomolar ranges), attributed to the indole-thiourea scaffold’s ability to interact with the enzyme’s flavin adenine dinucleotide (FAD) cofactor. The furan group in 5f showed comparable efficacy to morpholine derivatives (e.g., 5c), suggesting its suitability for hydrophobic interactions .

Antibacterial Activity

Thioureas with nitro-substituted aromatic rings (e.g., 7f in ) exhibited strong activity against S. aureus (MIC = 62.5 µg/mL), surpassing analogs with halogens. This highlights the role of electron-withdrawing groups in enhancing membrane penetration .

Anti-HIV Activity

1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea () showed anti-HIV-1 activity (EC₅₀ = 5.45 µg/mL) via hydrogen bonding with Lys101 and π-π interactions with Trp229 in HIV-1 reverse transcriptase. The absence of a furan group here suggests indole-ethyl chains alone can confer activity .

Physicochemical Properties

Trends :

- Lower melting points correlate with flexible substituents (e.g., furan in 5f vs. rigid nitro groups in 5g).

- Higher molecular weights (e.g., azetidinone derivatives in ) may reduce bioavailability despite potent activity.

Q & A

Q. What are the recommended synthetic routes for this thiourea derivative, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example:

- Step 1: React 5-chloro-2-methylindole with a bromoethyl intermediate to form the indole-ethyl backbone.

- Step 2: Introduce the furan-2-ylmethyl group via alkylation under inert atmosphere (e.g., N₂) to prevent oxidation .

- Step 3: Couple with 4-ethoxyphenyl isothiocyanate under basic conditions (e.g., K₂CO₃ in DMF) to form the thiourea core.

Optimization: Use statistical experimental design (e.g., Box-Behnken) to evaluate parameters like temperature, solvent polarity, and catalyst loading. Evidence suggests yields >70% are achievable in aprotic solvents at 60–80°C .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

- X-ray crystallography: Resolve crystal structure to confirm substituent positions and hydrogen bonding (e.g., thiourea S···H-N interactions) .

- NMR analysis: Use ¹H/¹³C NMR to verify indole NH (δ 10.2–11.5 ppm), thiourea NH (δ 8.5–9.8 ppm), and furan protons (δ 6.2–7.1 ppm). Compare with computed spectra from PubChem data .

- Mass spectrometry: Confirm molecular ion [M+H]⁺ peak at m/z ~500 (exact mass depends on isotopic Cl).

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in catalytic or biological systems?

Methodological Answer:

- Reaction path modeling: Use density functional theory (DFT) to simulate nucleophilic attack sites on the thiourea moiety. Software like Gaussian or ORCA can calculate activation energies for reactions with biological thiols (e.g., glutathione) .

- Molecular docking: Screen against protein targets (e.g., kinase enzymes) using AutoDock Vina. Focus on binding affinity differences caused by the 4-ethoxyphenyl vs. furan groups .

- Solvent effects: Apply COSMO-RS models to predict solubility in DMSO/water mixtures, critical for bioavailability studies .

Q. How can conflicting data on thiourea derivatives’ biological activity be resolved?

Methodological Answer:

- Meta-analysis: Aggregate datasets from SAR studies (e.g., IC₅₀ values) to identify outliers. Use hierarchical clustering to group compounds by substituent effects .

- Controlled assays: Re-test under standardized conditions (e.g., fixed DMSO concentration, pH 7.4 buffer) to isolate structural vs. experimental variables. For example, the 5-chloro group may enhance membrane permeability but reduce aqueous stability .

- Counterion screening: Evaluate salt forms (e.g., hydrochloride vs. free base) to address discrepancies in solubility or aggregation .

Q. What experimental strategies optimize the compound’s selectivity in receptor binding studies?

Methodological Answer:

- Isothermal titration calorimetry (ITC): Quantify binding thermodynamics to off-target receptors (e.g., serotonin receptors) and adjust substituents (e.g., ethoxy → methoxy) to reduce enthalpy-driven interactions .

- Fluorescence polarization: Tag the compound with a fluorophore (e.g., FITC) and screen against receptor libraries to identify competitive inhibitors .

- Crystallographic fragment screening: Co-crystallize with target proteins to identify steric clashes caused by the furanmethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.